Cas no 2229476-65-5 (4-2-(dimethylamino)-5-fluorophenylbutan-2-one)

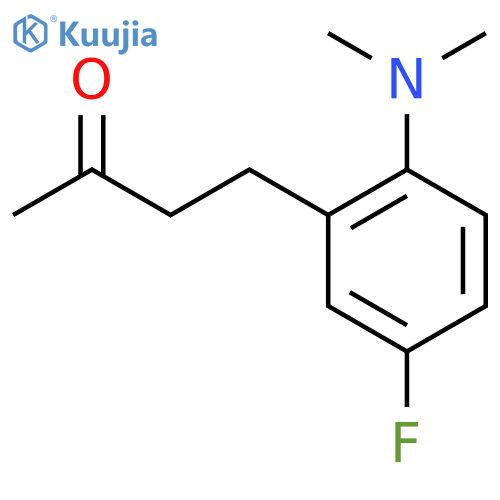

2229476-65-5 structure

商品名:4-2-(dimethylamino)-5-fluorophenylbutan-2-one

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-2-(dimethylamino)-5-fluorophenylbutan-2-one

- 2229476-65-5

- 4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one

- EN300-1757130

-

- インチ: 1S/C12H16FNO/c1-9(15)4-5-10-8-11(13)6-7-12(10)14(2)3/h6-8H,4-5H2,1-3H3

- InChIKey: ZNVBKNASYJMZDX-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)CCC(C)=O)N(C)C

計算された属性

- せいみつぶんしりょう: 209.121592296g/mol

- どういたいしつりょう: 209.121592296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.3Ų

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757130-0.5g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-0.25g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-10.0g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-1757130-2.5g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-0.05g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-5.0g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 5g |

$3645.0 | 2023-05-23 | ||

| Enamine | EN300-1757130-5g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-10g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-0.1g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1757130-1.0g |

4-[2-(dimethylamino)-5-fluorophenyl]butan-2-one |

2229476-65-5 | 1g |

$1256.0 | 2023-05-23 |

4-2-(dimethylamino)-5-fluorophenylbutan-2-one 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2229476-65-5 (4-2-(dimethylamino)-5-fluorophenylbutan-2-one) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量